molecular formula C12H20F2N4O3S B6958075 N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide

Cat. No.: B6958075
M. Wt: 338.38 g/mol
InChI Key: VGICZHPHTZMYQW-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide is a complex compound with significant potential in various fields, including chemistry, biology, medicine, and industry. This compound's unique structure combines a difluoromethyl group, a pyrazole ring, and a methanesulfonamido group, which endows it with distinctive chemical and biological properties.

Properties

IUPAC Name

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N4O3S/c1-7(2)5-18-6-9(10(16-18)11(13)14)15-12(19)8(3)17-22(4,20)21/h6-8,11,17H,5H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICZHPHTZMYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)F)NC(=O)C(C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide typically involves multi-step organic reactions. Starting materials include pyrazole derivatives and appropriate alkylating agents. Key steps in the synthetic route involve:

  • Alkylation of the pyrazole ring to introduce the 2-methylpropyl group.

  • Difluoromethylation of the 3-position on the pyrazole ring.

  • Introduction of the methanesulfonamido group through amide bond formation.

  • Coupling reactions facilitated by catalysts and solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale efficiency. This includes using continuous flow reactors to maintain consistent reaction conditions and minimize impurities. Process optimizations focus on reducing costs and enhancing yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide can undergo oxidative transformations under the influence of oxidizing agents like hydrogen peroxide or permanganates, leading to modified functional groups on the pyrazole ring.

  • Reduction: : The compound can be reduced, particularly targeting the difluoromethyl group or the sulfonamide moiety, using reagents such as lithium aluminum hydride.

  • Substitution: : The pyrazole ring allows for nucleophilic or electrophilic substitution reactions, enabling modifications at various positions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; reactions conducted at moderate temperatures.

  • Reduction: : Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

  • Substitution: : Nucleophiles like amines, electrophiles like alkyl halides; conducted in solvents like DMSO or acetonitrile.

Major Products Formed

  • Oxidative products include pyrazole derivatives with modified functional groups.

  • Reduction products may include altered difluoromethyl groups or deprotected amides.

  • Substitution reactions yield a variety of pyrazole derivatives with diverse functionalities.

Scientific Research Applications

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide has multiple research applications:

  • Biology: : Investigated for its interactions with enzymes and proteins, helping to understand biochemical pathways.

  • Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : Utilized in the development of agricultural chemicals, particularly as a building block for herbicides or fungicides.

Mechanism of Action

The mechanism by which N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide exerts its effects varies based on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoromethyl and pyrazole groups play crucial roles in binding affinity and specificity, while the methanesulfonamido group enhances solubility and bioavailability.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include other substituted pyrazoles, but none combine difluoromethyl, alkyl, and sulfonamido functionalities in the same molecular framework. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.

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